N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a tetrahydropyran ring and a cyclohexyl group substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite solution, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A structurally related compound with similar chemical properties.
N-Methyl-N-tetrahydro-2H-pyran-4-ylamine: Another related compound with a methyl group on the nitrogen atom.
Uniqueness
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)oxan-4-amine |
InChI |
InChI=1S/C12H23NO/c1-10-4-2-3-5-12(10)13-11-6-8-14-9-7-11/h10-13H,2-9H2,1H3 |
InChI Key |
HVNDIJXVTAQRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.